molecular formula C10H17NO3 B12562786 5-(2-Methylidenebutanamido)pentanoic acid CAS No. 143783-17-9

5-(2-Methylidenebutanamido)pentanoic acid

Cat. No.: B12562786
CAS No.: 143783-17-9
M. Wt: 199.25 g/mol
InChI Key: AZONYAWFMAEKLV-UHFFFAOYSA-N
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Description

5-(2-Methylidenebutanamido)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a pentanoic acid backbone with an amido group substituted at the fifth carbon and a methylidene group at the second position of the butanamido side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylidenebutanamido)pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of pentanoic acid with 2-methylidenebutanamide under specific conditions. The reaction typically requires the use of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylidenebutanamido)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amido group to an amine or the carboxylic acid group to an alcohol.

    Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(2-Methylidenebutanamido)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Methylidenebutanamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid: A simple carboxylic acid with a five-carbon chain.

    2-Methylidenebutanamide: An amide with a methylidene group at the second position.

    5-Aminopentanoic acid: A compound with an amino group at the fifth carbon of pentanoic acid.

Uniqueness

5-(2-Methylidenebutanamido)pentanoic acid is unique due to the presence of both an amido group and a methylidene group, which confer distinct chemical and biological properties

Properties

CAS No.

143783-17-9

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

5-(2-methylidenebutanoylamino)pentanoic acid

InChI

InChI=1S/C10H17NO3/c1-3-8(2)10(14)11-7-5-4-6-9(12)13/h2-7H2,1H3,(H,11,14)(H,12,13)

InChI Key

AZONYAWFMAEKLV-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C(=O)NCCCCC(=O)O

Origin of Product

United States

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